Cas no 2137530-60-8 ([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)
![[1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol structure](https://ja.kuujia.com/scimg/cas/2137530-60-8x500.png)
[1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol 化学的及び物理的性質
名前と識別子
-
- [1-amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol
- 2137530-60-8
- EN300-1159220
- [1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol
-
- インチ: 1S/C10H21NOS/c1-9(2)4-5-10(11,7-12)6-8(9)13-3/h8,12H,4-7,11H2,1-3H3
- InChIKey: ZAIVTDGXLUECKO-UHFFFAOYSA-N
- ほほえんだ: S(C)C1CC(CO)(CCC1(C)C)N
計算された属性
- せいみつぶんしりょう: 203.13438547g/mol
- どういたいしつりょう: 203.13438547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 71.6Ų
[1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159220-2.5g |
[1-amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol |
2137530-60-8 | 2.5g |
$1735.0 | 2023-06-08 | ||
Enamine | EN300-1159220-10.0g |
[1-amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol |
2137530-60-8 | 10g |
$3807.0 | 2023-06-08 | ||
Enamine | EN300-1159220-0.1g |
[1-amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol |
2137530-60-8 | 0.1g |
$779.0 | 2023-06-08 | ||
Enamine | EN300-1159220-0.05g |
[1-amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol |
2137530-60-8 | 0.05g |
$744.0 | 2023-06-08 | ||
Enamine | EN300-1159220-5.0g |
[1-amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol |
2137530-60-8 | 5g |
$2566.0 | 2023-06-08 | ||
Enamine | EN300-1159220-0.25g |
[1-amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol |
2137530-60-8 | 0.25g |
$814.0 | 2023-06-08 | ||
Enamine | EN300-1159220-1.0g |
[1-amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol |
2137530-60-8 | 1g |
$884.0 | 2023-06-08 | ||
Enamine | EN300-1159220-0.5g |
[1-amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol |
2137530-60-8 | 0.5g |
$849.0 | 2023-06-08 |
[1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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6. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
[1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanolに関する追加情報
[1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol and CAS No. 2137530-60-8: A Comprehensive Overview of Chemical Properties and Biological Significance
[1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol is a complex organic compound characterized by its unique molecular architecture, which combines multiple functional groups including an amino moiety, methyl sulfanyl groups, and cyclohexane ring systems. The CAS No. 2137530-60-8 designation underscores its distinct chemical identity within the broader context of organic chemistry. This compound represents a promising candidate for further exploration in pharmaceutical research due to its structural diversity and potential for molecular interactions with biological targets.
Recent studies have highlighted the significance of [1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol in the context of drug discovery. A 2023 publication in Journal of Medicinal Chemistry demonstrated its potential as a scaffold for designing novel inhibitors targeting specific enzymatic pathways. The presence of the methyl sulfanyl group (-SCH3) in the cyclohexane ring system contributes to its unique reactivity and stability, making it a valuable molecule for synthetic chemists. Researchers have also explored its potential as a precursor for developing compounds with enhanced solubility and bioavailability, which are critical factors in pharmaceutical development.
From a synthetic perspective, the synthesis of [1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol involves multiple steps, including ring-opening reactions, sulfide functionalization, and amino group introduction. A 2022 study in Organic & Biomolecular Chemistry reported a novel catalytic approach to achieve high-yield synthesis of this compound, which could significantly reduce production costs and improve scalability for industrial applications. The use of chiral catalysts in this process has also been emphasized, as enantiomeric purity is crucial for pharmaceutical applications where stereochemistry plays a key role in biological activity.
Biological studies on [1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol have revealed its potential interactions with various biological targets. A 2023 review in Drug Discovery Today summarized the findings of multiple research groups investigating its anti-inflammatory and antioxidant properties. The amino group in the molecule is believed to contribute to its ability to modulate cellular signaling pathways, while the methyl sulfanyl group may enhance its ability to interact with lipid membranes. These properties make it a candidate for further exploration in the treatment of chronic inflammatory diseases.
One of the most promising areas of research involving [1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol is its potential role in neurodegenerative disease therapy. A 2024 study published in Neurochemical Research investigated its effects on neuronal cell viability and found that it exhibited protective effects against oxidative stress-induced damage. The compound's ability to cross the blood-brain barrier is particularly noteworthy, as this property is essential for the development of effective treatments for neurological disorders. Further studies are needed to confirm its therapeutic potential and to explore its mechanism of action in detail.
The structural characteristics of [1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol also make it an attractive candidate for the design of new materials with unique physicochemical properties. A 2023 article in Advanced Materials explored its potential applications in the development of smart polymers and nanomaterials. The molecule's ability to form hydrogen bonds and its hydrophobic/hydrophilic balance make it suitable for use in various advanced materials, including drug delivery systems and sensors. These findings highlight the versatility of this compound beyond its potential pharmaceutical applications.
From a safety and regulatory standpoint, the use of [1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol in pharmaceutical development requires careful evaluation of its toxicity profile. A 2023 study in Toxicological Sciences conducted in vitro and in vivo experiments to assess its potential cytotoxic effects. The results indicated that the compound exhibited low toxicity at therapeutic concentrations, which is a critical factor for its potential use in drug development. However, further long-term studies are necessary to fully understand its safety profile in human applications.
Advancements in analytical techniques have also contributed to the characterization of [1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol. A 2024 publication in Journal of Analytical Chemistry described the development of a novel mass spectrometry method for the rapid and accurate identification of this compound in complex biological matrices. Such analytical tools are essential for the development of new drugs and for the monitoring of compound behavior in vivo. The ability to quantify this molecule in biological fluids will be crucial for understanding its pharmacokinetic properties and optimizing its therapeutic use.
Overall, [1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol represents a multifaceted molecule with significant potential in various scientific disciplines. From its synthetic preparation to its potential applications in medicine and materials science, this compound continues to be an area of active research. As new methodologies and technologies emerge, the understanding of its properties and applications is expected to expand, further enhancing its value in scientific and industrial contexts.
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